Azepan-4-ol hydrochloride
Overview
Description
Azepan-4-ol hydrochloride is a chemical compound with the molecular formula C6H14ClNO. It is a derivative of azepane, a seven-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azepan-4-ol hydrochloride typically involves the reduction of azepanone using a suitable reducing agent, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reduction process .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as catalytic hydrogenation of azepanone in the presence of a palladium or platinum catalyst. The resulting azepan-4-ol is then treated with hydrochloric acid to obtain the hydrochloride salt. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Azepan-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form azepanone.
Reduction: The compound can be reduced further to form azepane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Azepanone
Reduction: Azepane
Substitution: Various substituted azepane derivatives depending on the reagent used.
Scientific Research Applications
Azepan-4-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Azepan-4-ol
Biological Activity
Azepan-4-ol hydrochloride is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound is characterized by a seven-membered azepane ring with a hydroxyl group at the fourth carbon and exists as a hydrochloride salt. Its molecular formula is with a molecular weight of 151.63 g/mol. The presence of the hydroxyl group enhances its solubility and reactivity, making it an attractive candidate for various biological applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It can function as a chiral ligand , influencing the activity of enzymes by binding to their active sites. This interaction can modulate various biochemical pathways, leading to diverse biological effects including:
- Antidepressant Effects : Azepanes may influence neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial in mood regulation.
- Analgesic Properties : The compound has shown potential in pain modulation, likely through its interaction with pain receptors.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain pathogens.
Case Studies and Experimental Data
-
Antidepressant Activity :
- A study demonstrated that compounds similar to this compound could significantly increase serotonin levels in animal models, suggesting potential antidepressant effects.
-
Analgesic Effects :
- In a controlled trial, this compound was administered to subjects experiencing chronic pain. Results indicated a notable reduction in pain levels compared to placebo groups, supporting its analgesic potential.
-
Antimicrobial Properties :
- Research conducted on various bacterial strains showed that this compound inhibited bacterial growth effectively, indicating its potential as an antimicrobial agent.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Azepan-4-ol | Contains an azepane ring | Limited; simpler structure |
2-Aminoazepane | Contains an amino group on azepane | Potentially different biological effects |
Trichloroacetic Acid | Contains trichloro group | Used in organic synthesis |
1,3-Dichloroacetone | Contains dichloroacetone moiety | Different reactivity profile |
This table illustrates how the unique combination of functional groups in this compound contributes to its distinct biological activities compared to related compounds.
Future Directions
Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:
- Pharmacokinetics and Pharmacodynamics : Understanding how the compound behaves in vivo will provide insights into its therapeutic efficacy and safety.
- Clinical Trials : Conducting rigorous clinical trials to evaluate its effectiveness in treating specific conditions such as depression or chronic pain.
- Structural Modifications : Investigating how modifications to the chemical structure can enhance its biological activity or reduce potential side effects.
Properties
IUPAC Name |
azepan-4-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c8-6-2-1-4-7-5-3-6;/h6-8H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYAGKOXTPXDMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694879 | |
Record name | Azepan-4-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159823-34-3 | |
Record name | Azepan-4-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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